molecular formula C7H16O2 B1614497 4-Isopropoxybutanol CAS No. 31600-69-8

4-Isopropoxybutanol

Cat. No. B1614497
CAS RN: 31600-69-8
M. Wt: 132.2 g/mol
InChI Key: OYVUCQVIHYMROV-UHFFFAOYSA-N
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Description

4-Isopropoxybutanol is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da . It is also known by other names such as 1-Butanol, 4-(1-methylethoxy)- .


Molecular Structure Analysis

4-Isopropoxybutanol contains a total of 24 bonds, including 8 non-H bond(s), 5 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) . It also contains a total of 25 atoms; 16 Hydrogen atom(s), 7 Carbon atom(s), and 2 Oxygen atom(s) .


Physical And Chemical Properties Analysis

4-Isopropoxybutanol has a density of 0.9±0.1 g/cm3, a boiling point of 191.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 49.8±6.0 kJ/mol, and it has a flash point of 57.3±7.7 °C . The index of refraction is 1.422, and it has a molar refractivity of 37.7±0.3 cm3 .

Scientific Research Applications

Biomarker for Gastric Cancer Detection

4-Isopropoxybutanol: has been identified as a potential biomarker in the diagnosis and early warning of gastric cancer. Research indicates that the concentration of this compound is significantly different in cancerous cells compared to normal cells, which could be pivotal for early-stage detection .

Electrochemical Detection of Cancer Cells

The compound plays a role in the development of ultrasensitive electrochemical sensors for cancer detection. By analyzing the volatile metabolites released from cancer cells, 4-Isopropoxybutanol can be used to enhance the sensitivity of detection methods .

Volatile Organic Compound Analysis

In the field of analytical chemistry, 4-Isopropoxybutanol is used to study the profile of volatile organic compounds (VOCs) emitted by various cell types. This analysis helps in understanding the metabolic processes and could lead to the discovery of new biomarkers .

Nanotechnology-Based Sensing Interfaces

The compound is utilized in the creation of sensing interfaces for detecting gastric cancer cells. These interfaces are based on the concentration differences of 4-Isopropoxybutanol between cancerous and non-cancerous cells, which is crucial for the design of nanotechnology-based diagnostic tools .

Comparative Metabolomics

4-Isopropoxybutanol: serves as a key component in comparative metabolomics studies, where its presence and concentration in cell metabolites are compared across different cell lines to understand cancer progression .

Development of Diagnostic Models

It is also involved in the establishment of compound fingerprint models for early gastric cancer diagnosis. The relative concentration of 4-Isopropoxybutanol in cancerous versus normal cells is used to create a diagnostic model that could potentially aid in early detection and prewarning systems .

properties

IUPAC Name

4-propan-2-yloxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUCQVIHYMROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336892
Record name 4-Isopropoxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxybutanol

CAS RN

31600-69-8
Record name 4-Isopropoxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 1,4- butandiol and isopropylbromide, the above compound is produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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